molecular formula C13H14N2O4 B12278950 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B12278950
M. Wt: 262.26 g/mol
InChI Key: CKAUWSSRZVCESH-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a bicyclic heteroaromatic compound comprising a fused pyrrole-pyridine core. The tert-butoxycarbonyl (Boc) group protects the pyrrole nitrogen, while the carboxylic acid at position 3 enhances its utility in synthetic chemistry, particularly as a building block for pharmaceuticals or ligands.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-7-9(11(16)17)8-6-14-5-4-10(8)15/h4-7H,1-3H3,(H,16,17)

InChI Key

CKAUWSSRZVCESH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the protection of the amine group on the pyrrolo[3,2-c]pyridine core using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction will produce the free amine .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from pyrrole derivatives. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact. For instance, one study demonstrated a green synthesis approach that utilized eco-friendly solvents and catalysts, significantly improving the efficiency of the process .

Antimicrobial Activity

Research indicates that compounds containing the pyrrolo[3,2-c]pyridine scaffold exhibit notable antimicrobial properties. A series of derivatives were tested against various bacterial strains, showing promising results. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis, indicating their potential as lead compounds in developing new antituberculosis drugs .

Anti-inflammatory Properties

In addition to antimicrobial activity, 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its derivatives have been investigated for anti-inflammatory effects. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. One derivative was found to have a superior selectivity ratio for COX-2 over COX-1 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .

Material Science Applications

The compound has also been explored for its potential applications in material science. Its unique chemical structure allows it to act as a building block for creating functional materials with specific properties. For instance, it has been utilized in the development of polymeric materials with enhanced thermal stability and mechanical strength due to its rigid pyridine ring structure .

Case Study 1: Antituberculosis Drug Development

A comprehensive study synthesized various derivatives of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid to evaluate their efficacy against Mycobacterium tuberculosis. Among the synthesized compounds, three exhibited significant antibacterial activity with MIC values as low as 5 µM. These findings suggest that further optimization of these derivatives could lead to effective antituberculosis agents .

Case Study 2: Anti-inflammatory Research

In another study focusing on anti-inflammatory applications, researchers synthesized several analogs of the compound and assessed their COX inhibition activity. The most potent compound demonstrated an IC50 value significantly lower than traditional NSAIDs, highlighting its potential as a new class of anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

Research Findings and Implications

  • Medicinal Chemistry : The target compound’s rigid pyrrolopyridine core is advantageous for kinase inhibition, as seen in analogs like 1H-pyrrolo[3,2-c]pyridine derivatives .
  • Material Science : Boronic acid variants () enable synthesis of conjugated polymers for optoelectronic applications .
  • Challenges : Boc deprotection under acidic conditions may limit compatibility with acid-sensitive functionalities, necessitating orthogonal protecting groups in complex syntheses .

Biological Activity

1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (commonly referred to as Boc-pyrrolidine) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is C13H22N2O4C_{13}H_{22}N_{2}O_{4}, with a molecular weight of approximately 270.32 g/mol. Its structure features a pyrrole ring fused to a pyridine, which is significant for its biological interactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group that enhances the compound's stability and reactivity in various biochemical contexts.

PropertyValue
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
IUPAC Name1-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid
SMILESCC(C)(C)OC(=O)N1CCC2(CNCCC12)C(O)=O

Research indicates that 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. Notably, it has been shown to act as a substrate for certain enzymes, leading to the formation of intermediate compounds essential for further biochemical processes. The interactions often involve hydrogen bonding and hydrophobic interactions that stabilize enzyme-substrate complexes, enhancing reaction rates .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrrolo[3,2-c]pyridine scaffold. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). The most active compounds induced apoptosis and arrested the cell cycle at the G0/G1 phase .

Case Study: Cytotoxicity Assessment

  • Cell Lines Tested : A549, MDA-MB-231, MCF-7
  • IC50 Values : Ranged from 0.109 µM to 0.245 µM
  • Mechanism : Induction of apoptosis and cell cycle arrest at G0/G1 phase.

Neuroprotective Effects

In vivo studies have explored the neuroprotective effects of pyrrolidine derivatives against neurodegenerative diseases such as Parkinson's disease (PD). These compounds were found to selectively modulate metabotropic glutamate receptors (mGluR), which play a crucial role in neuronal signaling and survival .

Research Findings on Neuroprotection

  • Model Used : Rodent models of Parkinson's disease
  • Outcome : Compounds exhibited remarkable efficacy and selectivity in modulating mGluR activity.

Summary of Findings

The biological activity of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is supported by various studies indicating its potential as an anticancer agent and neuroprotective compound. Its ability to interact with key biological targets makes it a promising candidate for further pharmacological development.

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